molecular formula C23H18O7 B2408588 (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate CAS No. 896080-68-5

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

Cat. No.: B2408588
CAS No.: 896080-68-5
M. Wt: 406.39
InChI Key: DQJWDHZSTISTCE-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound that features a furan ring, a benzofuran moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethylene intermediate: This step involves the condensation of furan-2-carbaldehyde with an appropriate ketone under basic conditions to form the furan-2-ylmethylene intermediate.

    Cyclization to form the benzofuran moiety: The intermediate undergoes cyclization in the presence of a Lewis acid catalyst to form the benzofuran ring.

    Esterification: The final step involves the esterification of the benzofuran derivative with 2,6-dimethoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the benzofuran moiety can be reduced to form alcohols.

    Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the benzofuran moiety.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate
  • (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Uniqueness

The uniqueness of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate lies in its specific combination of functional groups and structural features. The presence of both the furan and benzofuran rings, along with the dimethoxybenzoate ester, provides a distinct set of chemical properties that can be exploited in various applications. This compound’s ability to undergo a wide range of chemical reactions further enhances its versatility and potential for use in scientific research and industrial applications.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-13-16(30-23(25)20-17(26-2)7-4-8-18(20)27-3)10-9-15-21(24)19(29-22(13)15)12-14-6-5-11-28-14/h4-12H,1-3H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJWDHZSTISTCE-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=C(C=CC=C4OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C4=C(C=CC=C4OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.